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Compound of Interest

Compound Name: Formoterol hemifumarate hydrate

Cat. No.: B15616677

Welcome to the technical support center for the formulation of low-dose formoterol in
suspension-based pressurized metered-dose inhalers (pMDIs). This resource provides
troubleshooting guidance and answers to frequently asked questions to assist researchers,
scientists, and drug development professionals in overcoming common challenges during their
experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation of low-
dose formoterol suspension pMDIs.

Question: Why am | observing poor dose content uniformity (DCU) in my formoterol suspension
pMDI throughout the canister's life?

Answer:

Poor dose content uniformity is a frequent and critical challenge in low-dose formoterol
suspension pMDIs. The low concentration of the active pharmaceutical ingredient (API) makes
it difficult to achieve a consistent dose with each actuation. Several factors can contribute to
this issue:

e |Inadequate Suspension Stability: Formoterol particles may either sediment or cream (float)
depending on the density difference with the propellant.[1] This leads to a non-uniform
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distribution of the drug within the canister. Shaking the pMDI is crucial to redisperse the drug,
but the suspension may not remain stable long enough for consistent dosing.[1]

o Particle Agglomeration: Formoterol particles can aggregate, leading to larger, less respirable
particles and inconsistent dosing. This can be exacerbated by the manufacturing process
and storage conditions.

o Adhesion to Canister Walls: The low dose of formoterol means that even minor adhesion of
drug particles to the internal surfaces of the canister can significantly impact the delivered
dose.

» Valve Inefficiency: The metering valve may not function optimally with the specific
formulation, leading to inconsistent dose delivery.

Troubleshooting Steps:
e Optimize the Suspension System:

o Surfactants/Suspending Agents: Incorporate a suitable surfactant (e.g., oleic acid, sorbitan
trioleate) or a suspending agent to improve the physical stability of the suspension.[2]

o Co-solvent: The addition of a co-solvent like ethanol can modify the propellant's properties
and enhance the solubility of surfactants, but it can also increase the risk of Ostwald
ripening if the drug has some solubility.[3]

o Bulking Agents: Consider using a bulking agent, such as submicron lactose, to increase
the total solid content in the formulation. This can improve the consistency of low-dose
delivery.[4]

e Control Particle Size:

o Ensure the micronized formoterol has a well-controlled particle size distribution (PSD). A
narrow PSD helps in maintaining suspension stability and improves lung deposition.

o Investigate different micronization techniques to achieve the desired patrticle
characteristics.

o Evaluate Canister and Valve Compatibility:
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o Test different types of canisters, including those with protective coatings (e.g., epoxy-
phenolic polymer), to minimize drug adhesion.[5]

o Ensure the valve materials are compatible with the formulation and that the metering
volume is appropriate and consistent.

o Refine Manufacturing Process:

o Control humidity during manufacturing, as formoterol is moisture-sensitive.[4]

o Optimize the agitation process during filling to ensure a homogenous suspension.

Question: My formoterol pMDI formulation shows significant chemical degradation upon
storage. What are the likely causes and how can | improve stability?

Answer:

Formoterol is known to be sensitive to chemical degradation, particularly in the presence of
moisture and certain excipients.[4][6] Solution-based pMDIs often show greater chemical
degradation compared to suspension formulations.[4]

Potential Causes of Degradation:

Moisture Content: Formoterol is susceptible to hydrolytic degradation. Moisture can be
introduced during manufacturing or through ingress during storage.[6]

o Oxidation: As a phenylalkylamino derivative, formoterol is prone to oxidative degradation.[6]

« Interaction with Excipients: Some excipients or impurities within them can catalyze the
degradation of formoterol.

e pH of the Formulation: The micro-environment pH can influence the rate of degradation.

Troubleshooting Steps:

e Control Moisture:

o Implement stringent humidity control during all stages of manufacturing and packaging.
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o Use desiccants in the secondary packaging if necessary.

o Select canister and valve components with low moisture permeability.

¢ Minimize Oxidation:

o Consider purging the formulation with an inert gas like nitrogen during manufacturing to
displace oxygen.

o Evaluate the addition of an antioxidant, ensuring its compatibility with the formulation and
regulatory acceptance.

o Excipient Selection and Purity:
o Use high-purity excipients with low levels of reactive impurities.
o Screen different surfactants and co-solvents for their impact on formoterol stability.

o In some cases, the addition of a small amount of a weak acid has been shown to improve
the stability of formoterol in solution formulations.[3]

o Storage Conditions:

o Some solution-based formoterol pMDIs require refrigerated storage to limit degradation.[4]
For suspension formulations, room temperature stability is often achievable with proper
formulation design.[7][8]

o Conduct comprehensive stability studies at various temperature and humidity conditions to
determine the optimal storage recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of formoterol fumarate dihydrate to consider during

formulation?

Al: Key physical properties include its solubility, particle size, and solid-state characteristics.
Formoterol fumarate dihydrate is a white to yellowish crystalline powder.[9] Its solubility varies
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significantly in different solvents, which is a critical consideration for both suspension and
solution pMDls.

Property Value/Description Reference

- Slightly soluble; 1.16 + 0.02
Water Solubility /L at 25 °C [9][10]
mg/mL a °

Methanol Solubility Soluble [9][11]

Ethanol Solubility Sparingly soluble [9][10]

Acetonitrile Solubility Practically insoluble [11]

Diethyl Ether Solubility Practically insoluble [9]
Approximately 138°C (with

Melting Point PP Y ( [9]

decomposition)

Q2: What is a typical target particle size for formoterol in a suspension pMDI?

A2: For effective delivery to the lungs, the mass median aerodynamic diameter (MMAD) of the
aerosolized particles should ideally be between 1 and 5 um. For combination products, the
MMAD of formoterol has been reported in the range of 3.15-3.52 um and even as low as 0.8
pm in some formulations.[12][13] Achieving a fine particle fraction (FPF) in the desired range is
crucial for therapeutic efficacy.[12]

Q3: What are the advantages and disadvantages of suspension vs. solution pMDI formulations
for formoterol?

A3: The choice between a suspension and a solution formulation involves a trade-off between
chemical stability and physical stability.
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Formulation Type Advantages Disadvantages

Prone to physical instability

issues like sedimentation,

Generally better chemical creaming, and particle
Suspension stability for moisture-sensitive agglomeration, which can lead
drugs like formoterol.[4] to poor dose uniformity.[4][6]

Requires shaking before use.

[1]

Formoterol is more susceptible

. to chemical degradation in
Homogeneous formulation, ) )
_ solution.[4] May require co-
) leading to excellent dose )
Solution ] ] ) solvents (e.g., ethanol) which
uniformity without the need for

shaking.[4]

can affect the aerosolization
properties.[3] Often requires

refrigerated storage.[4]

Q4: Which analytical methods are suitable for determining the content of formoterol in a pMDI
formulation?

A4: Several analytical methods can be used for the quantification of formoterol in pMDI
formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
Chromatography (UPLC) are the most common and robust methods.
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L Linearity Range
Method Description Reference
(Formoterol)

A simple and rapid
method, often used for

initial screening.
uv

Wavelengths around 2-12 pg/mL [14]
Spectrophotometry

214 nm, 216 nm, or
229 nm are typically
used.[14][15]

First-order derivative

o can be used to
Derivative
resolve formoterol 2-12 pg/mL [14]
Spectrophotometry
from other

components.

The most widely used

method for assay and

impurity profiling. A 2-7 pg/mL (HPLC),
RP-HPLC/UPLC C18 columnis 0.048-4.8 pg/mL (lon-  [14][17]

commonly employed pairing LC)

with UV detection.[14]

[16]

Experimental Protocols

Protocol 1: Determination of Dose Content Uniformity

Objective: To assess the uniformity of the delivered dose from a formoterol suspension pMDI.
Methodology:

e Prime the pMDI by shaking and actuating the recommended number of times.

o Shake the pMDI vigorously for 5 seconds.
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Immediately actuate a single dose into a suitable collection apparatus (e.g., a dose collection
tube).

Rinse the collection apparatus with a known volume of a suitable solvent (e.g., a mixture of
methanol and water) to dissolve the collected drug.

Analyze the resulting solution for formoterol content using a validated HPLC method.

Repeat this procedure for multiple actuations throughout the canister's life (e.g., beginning,
middle, and end).

Calculate the amount of formoterol delivered per actuation and determine the mean,
standard deviation, and relative standard deviation (RSD) to assess uniformity.

Protocol 2: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

Objective: To determine the aerodynamic particle size distribution of the aerosolized formoterol.

Methodology:

Assemble a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation
Impactor) according to the manufacturer's instructions.

Coat the collection surfaces of the impactor with a suitable solvent or coating to prevent
particle bounce.

Connect the impactor to a vacuum pump calibrated to the desired flow rate (e.g., 28.3
L/min).

Prime the pMDI and shake it for 5 seconds.
Insert the pMDI mouthpiece into the induction port of the impactor.

Actuate a single puff (or a specified number of puffs) into the impactor while the vacuum
pump is running.

Disassemble the impactor and rinse each stage and the filter with a known volume of
solvent.
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e Analyze the solutions from each stage for formoterol content using a validated HPLC
method.

o Calculate the mass of formoterol deposited on each stage and determine the Mass Median
Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF).

Visualizations
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Caption: Workflow for the development of a low-dose formoterol suspension pMDI.
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Caption: Inter-relationships of components in a formoterol suspension pMDI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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